3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, they do provide insights into similar brominated pyridine compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related brominated pyridine derivatives often involves multistep reactions, including bromination, reduction, and cyclization steps. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of a related brominated compound followed by debenzylation . Similarly, 3-Arylthieno[2,3-b]pyridines were synthesized from 2-bromopyridines through a sequence that includes an iodine-mediated cyclization step . These methods could potentially be adapted for the synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often characterized using X-ray diffraction (XRD) and spectroscopic techniques. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single crystal XRD, revealing details about its geometry and intermolecular interactions . These techniques could be applied to determine the molecular structure of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including carbon-carbon coupling, which is crucial for the synthesis of complex organic molecules. For instance, novel pyridine derivatives were synthesized via carbon-carbon coupling and characterized by spectroscopic techniques . The reactivity of such compounds can be further explored through molecular electrostatic potential mapping .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be studied using computational methods such as density functional theory (DFT). For example, DFT and time-dependent DFT (TD-DFT) were used to investigate the electronic, nonlinear optical, and biological properties of certain pyridine derivatives . Similarly, Hirshfeld surface analysis and molecular docking studies can provide insights into the intermolecular interactions and potential biological activity of these compounds .
Scientific Research Applications
Synthesis and Chemical Transformations
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine serves as a critical intermediate in the synthesis of complex heterocyclic compounds. The molecule's unique structure enables it to participate in various chemical transformations, leading to the creation of pharmacologically significant compounds and novel materials. For instance, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride showcases the utility of related structures in synthesizing N6-substituted analogues, highlighting the versatility of these compounds in organic synthesis (Nechayev et al., 2013).
Biological Activity and Drug Design
Research has shown that pyrrolopyridine derivatives, including those related to 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, possess a broad spectrum of biological activities. These activities make them valuable scaffolds for drug development, especially in the fields of oncology, neurology, and infectious diseases. A study on the biological activity of pyrrolo[3,4-c]pyridine derivatives reveals their potential as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents (Wójcicka & Redzicka, 2021).
Material Science and Luminescence
In the realm of material science, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives are used to develop highly luminescent polymers. These materials have applications in optoelectronics, including organic light-emitting diodes (OLEDs) and sensory devices. Research into polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which shares structural features with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, highlights the potential for creating novel luminescent materials (Zhang & Tieke, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGWFNTKXWYKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646875 |
Source
|
Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000340-28-2 |
Source
|
Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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